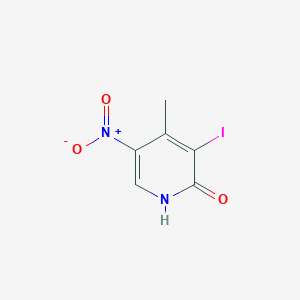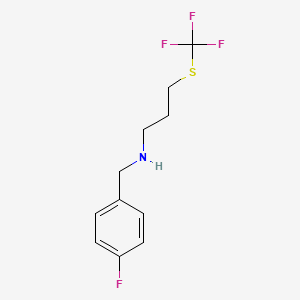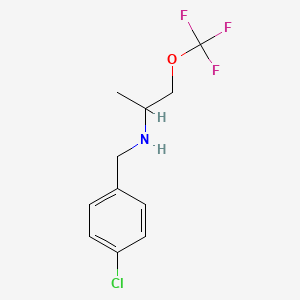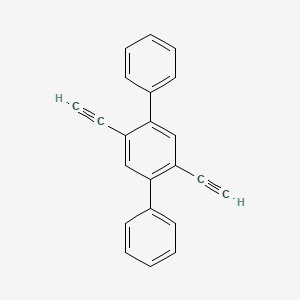![molecular formula C10H7F5N2O2 B11761085 2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético es un compuesto orgánico complejo caracterizado por sus estructuras únicas de ciclopropano y pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de ciclopropano, la introducción de la porción de pirazol y la posterior fluoración. Los reactivos comunes utilizados en estas reacciones incluyen compuestos organometálicos, agentes fluorantes y diversos catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como la síntesis de flujo continuo y métodos de purificación avanzados, incluida la cromatografía y la cristalización, para ampliar la producción mientras se mantiene la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Utilizado para alterar el estado de oxidación del compuesto.
Sustitución: Los átomos de flúor pueden ser reemplazados por otros sustituyentes en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, a menudo requieren temperaturas controladas y atmósferas inertes.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
El ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su potencial terapéutico, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor del compuesto juegan un papel crucial en la mejora de su afinidad de unión y selectividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)propiónico
- Ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)butírico
Unicidad
La singularidad del ácido 2-((3bR,4aS)-5,5-difluoro-3-(trifluorometil)-3b,4,4a,5-tetrahidro-1H-ciclopropa[3,4]ciclopenta[1,2-c]pirazol-1-il)acético radica en sus características estructurales específicas, como la combinación de anillos de ciclopropano y pirazol con múltiples átomos de flúor. Estas características confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H7F5N2O2 |
|---|---|
Peso molecular |
282.17 g/mol |
Nombre IUPAC |
2-[(2R,4S)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12)4-1-3(4)6-7(10(13,14)15)16-17(8(6)9)2-5(18)19/h3-4H,1-2H2,(H,18,19)/t3-,4+/m1/s1 |
Clave InChI |
KKEFPICWHXMILG-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
SMILES canónico |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)



![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)


![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
